molecular formula C21H32BrClN2 B2824603 1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-03-8

1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2824603
CAS No.: 1052077-03-8
M. Wt: 427.86
InChI Key: FZZYFSOGVXMGCZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole consists of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

CO2 Capture

One study focused on a task-specific ionic liquid derived from imidazole for CO2 capture. This ionic liquid can sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents. It is nonvolatile and does not require water to function, suggesting potential environmental applications for imidazole derivatives in capturing greenhouse gases (Bates et al., 2002).

Pharmacological Activity

Research into imidazo[2,1-b]benzothiazole carboxylic and acetic acids, derived from imidazole, has shown anti-inflammatory, analgesic, and ulcerogenic activities. This indicates the role of imidazole derivatives in developing new pharmaceutical compounds with various biological activities (Grandolini et al., 1993).

Synthesis and Chemical Reactions

Imidazole derivatives have been synthesized for various applications, including as potent antimicrobial agents. For instance, the synthesis of novel imidazoles with potential antimicrobial properties indicates the versatility of imidazole compounds in contributing to the development of new therapeutic agents (Narwal et al., 2012).

Antiviral Evaluation

Polyhalogenated imidazole nucleosides were synthesized as analogues to known antiviral compounds, demonstrating some activity against human cytomegalovirus (HCMV). This research suggests the potential of imidazole derivatives in antiviral drug development (Chien et al., 2004).

Corrosion Inhibition

The study of imidazole derivatives on steel in hydrochloric acid solution showed significant corrosion inhibition, indicating their potential application in protecting metals from corrosion in industrial settings (Ismail et al., 2019).

Antifungal Activity

Benzimidazole, benzotriazole, and aminothiazole derivatives were synthesized and evaluated for their antifungal activities, showcasing the role of imidazole derivatives in addressing fungal infections (Khabnadideh et al., 2012).

Mechanism of Action

While the specific mechanism of action for “1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride” is not available, imidazole derivatives are known to exhibit a broad range of chemical and biological properties .

Safety and Hazards

Imidazole is considered hazardous and may form combustible dust concentrations in air . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Imidazole and its derivatives have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BrN2.ClH/c1-3-4-5-6-7-8-9-10-11-16-21-23-19-14-12-13-15-20(19)24(21)17-18(2)22;/h12-15H,2-11,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYFSOGVXMGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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